molecular formula C11H15NO2 B1664625 4-tert-butyl-N-hydroxybenzamide CAS No. 62034-73-5

4-tert-butyl-N-hydroxybenzamide

Cat. No.: B1664625
CAS No.: 62034-73-5
M. Wt: 193.24 g/mol
InChI Key: HVTKRCPHQXJOFW-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the efficient methods for synthesizing 4-tert-butyl-N-hydroxybenzamide involves the reaction of nitriles with tert-butyl acetate or tert-butanol using oxalic acid dihydrate in a solvent-free condition . This method is advantageous as it reduces pollution and handling costs due to the simplification of the experimental procedure and work-up technique.

Another method involves the condensation reaction of paranitrobenzoyl chloride with tert-butylamine to form N-tert-butyl-4-nitrobenzamide, which is then reduced to N-tert-butyl-4-aminobenzamide through catalytic hydrogenation . This method uses toluene and water as mixed solvents and involves a series of temperature-controlled reactions to improve yield.

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the methods mentioned above can be scaled up for industrial applications, considering the environmental and cost benefits of solvent-free reactions and the use of readily available reagents.

Chemical Reactions Analysis

Types of Reactions

4-tert-butyl-N-hydroxybenzamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding quinones.

    Reduction: The nitro group in intermediates can be reduced to amines.

    Substitution: The tert-butyl group can participate in electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is commonly used.

    Substitution: Electrophilic substitution reactions often use reagents like sulfuric acid (H2SO4) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted benzamides depending on the electrophile used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-tert-butyl-N-hydroxybenzamide is unique due to the presence of both a tert-butyl group and a hydroxy group on the benzene ring. This combination provides distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo multiple types of chemical reactions and its potential therapeutic applications further highlight its uniqueness compared to similar compounds.

Properties

IUPAC Name

4-tert-butyl-N-hydroxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-11(2,3)9-6-4-8(5-7-9)10(13)12-14/h4-7,14H,1-3H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVTKRCPHQXJOFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80613051
Record name 4-tert-Butyl-N-hydroxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80613051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62034-73-5
Record name 4-tert-Butyl-N-hydroxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80613051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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